
5-羟基-4,4-二甲基-3-氧代戊腈
概述
描述
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8°C .科学研究应用
Organic Synthesis Intermediate
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile serves as a versatile intermediate in organic synthesis. Its structure, containing both nitrile and ketone functional groups, makes it a valuable precursor for synthesizing a variety of organic compounds. For instance, it can undergo further functional group transformations or be used in the synthesis of complex molecules for pharmaceutical research .
Pharmaceutical Research
In pharmaceutical research, this compound can be utilized to develop new drugs. Its hydroxy and nitrile groups are reactive sites that can be modified to create pharmacologically active molecules. These modifications can lead to the discovery of new therapeutic agents with potential applications in treating diseases .
Material Science
The compound’s unique chemical structure allows it to be used in material science, particularly in the development of novel polymers. By incorporating it into polymer chains, researchers can alter the physical properties of materials, such as increasing their thermal stability or modifying their mechanical strength .
Catalysis
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile may act as a ligand in catalytic systems. Its ability to coordinate to metal centers can lead to the development of new catalysts that are more efficient and selective for chemical reactions used in industrial processes .
Agrochemical Research
In agrochemical research, this compound could be a starting point for the synthesis of new pesticides or herbicides. Its chemical reactivity allows for the creation of derivatives that can be tested for their effectiveness in controlling pests and weeds .
Analytical Chemistry
Due to its distinct spectroscopic properties, 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile can be used as a standard or reagent in analytical chemistry. It can help in the development of new analytical methods for detecting and quantifying substances in complex mixtures .
安全和危害
The compound is associated with several hazard statements, including H301, H311, and H331 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P311) .
作用机制
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, how it is distributed within the body, how it is metabolized, and how it is ultimately excreted.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile interacts with its targets and its overall stability . .
属性
IUPAC Name |
5-hydroxy-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,5-9)6(10)3-4-8/h9H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQRWPXBNGDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4,4-dimethyl-3-oxopentanenitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)
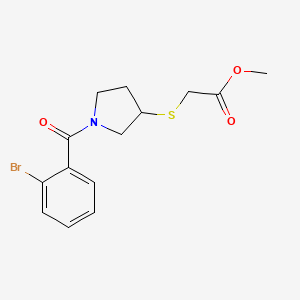
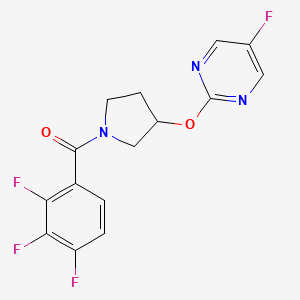
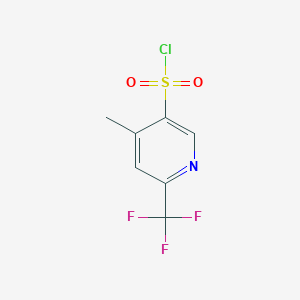
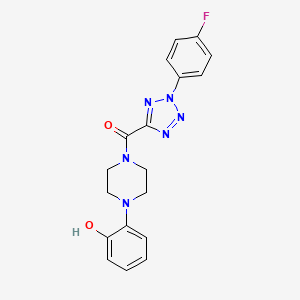
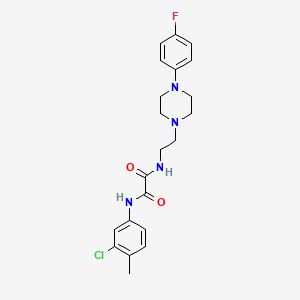
![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)
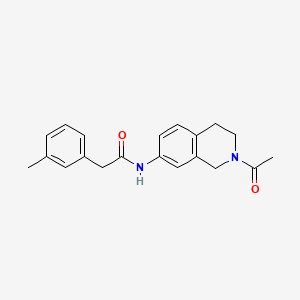
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)

![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)

